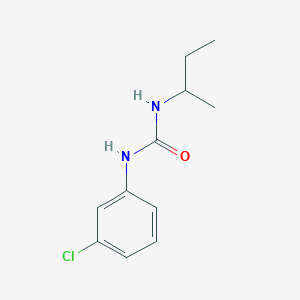
N-(sec-butyl)-N'-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a sec-butyl group attached to one nitrogen atom and a 3-chlorophenyl group attached to the other nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method to synthesize N-(sec-butyl)-N’-(3-chlorophenyl)urea involves the reaction of sec-butylamine with 3-chlorophenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows: [ \text{sec-Butylamine} + \text{3-Chlorophenyl isocyanate} \rightarrow \text{N-(sec-butyl)-N’-(3-chlorophenyl)urea} ]
-
Alternative Methods: : Another approach involves the use of phosgene as a reagent, where sec-butylamine and 3-chloroaniline are reacted in the presence of phosgene to form the desired urea compound. This method requires careful handling due to the toxicity of phosgene.
Industrial Production Methods
Industrial production of N-(sec-butyl)-N’-(3-chlorophenyl)urea typically follows the direct synthesis route due to its simplicity and efficiency. Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(sec-butyl)-N’-(3-chlorophenyl)urea can undergo oxidation reactions, particularly at the sec-butyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may target the urea moiety or the aromatic ring.
-
Substitution: : The 3-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sec-butyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl urea derivatives.
Scientific Research Applications
Chemistry
N-(sec-butyl)-N’-(3-chlorophenyl)urea is used as an intermediate in organic synthesis, particularly in the preparation of more complex urea derivatives. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
N-(sec-butyl)-N’-(3-chlorophenyl)urea has been investigated for its potential use in treating certain medical conditions. Its interactions with biological targets suggest it may have applications in developing new drugs.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and resins.
Mechanism of Action
The mechanism by which N-(sec-butyl)-N’-(3-chlorophenyl)urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(sec-butyl)-N’-(4-chlorophenyl)urea: Similar structure but with the chlorine atom at the 4-position.
N-(sec-butyl)-N’-(3-bromophenyl)urea: Bromine atom instead of chlorine.
N-(tert-butyl)-N’-(3-chlorophenyl)urea: Tert-butyl group instead of sec-butyl.
Uniqueness
N-(sec-butyl)-N’-(3-chlorophenyl)urea is unique due to the specific positioning of the sec-butyl and 3-chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
400839-32-9 |
|---|---|
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-butan-2-yl-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C11H15ClN2O/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
InChI Key |
JAKSUJDWQPNXFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















